molecular formula C23H21N3O B3029062 4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran CAS No. 51325-95-2

4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran

Cat. No. B3029062
CAS RN: 51325-95-2
M. Wt: 355.4 g/mol
InChI Key: ZNJRONVKWRHYBF-VOTSOKGWSA-N
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Description

4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran (DCJMP) is an organic compound that belongs to the family of pyran derivatives. It is a colorless, odorless, and water-soluble substance that has been found to have a wide range of applications in the fields of chemistry and biochemistry. DCJMP is synthesized from a combination of dicyanomethylene and julolidin-4-ylvinyl. It is an important component in the production of polymers and has been extensively studied for its potential applications in the medical, pharmaceutical, and industrial fields.

Scientific Research Applications

Organic Light-Emitting Devices (OLEDs)

    Specific Scientific Field

    The compound is used in the field of Material Science, specifically in the development of Organic Light-Emitting Devices (OLEDs) .

    Summary of the Application

    OLEDs are used in display technology for their ability to produce light when an electric current is applied. The compound “4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran” is used in the synthesis of these devices due to its unique properties .

    Methods of Application or Experimental Procedures

    The compound is incorporated into the light-emitting layer of the OLED. When an electric current is applied, the compound emits light. This property is used to create pixels in OLED displays .

    Results or Outcomes

    The use of this compound in OLEDs has led to devices with excellent luminance characteristics. It has also opened up the possibility of using OLEDs in areas beyond conventional signage and indicator applications .

properties

IUPAC Name

2-[2-[(E)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]-6-methylpyran-4-ylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-16-10-20(21(14-24)15-25)13-22(27-16)7-6-17-11-18-4-2-8-26-9-3-5-19(12-17)23(18)26/h6-7,10-13H,2-5,8-9H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJRONVKWRHYBF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)C=CC2=CC3=C4C(=C2)CCCN4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C#N)C#N)C=C(O1)/C=C/C2=CC3=C4C(=C2)CCCN4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(E)-2-(1-Azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]-6-methylpyran-4-ylidene]propanedinitrile

CAS RN

51325-95-2
Record name 4-(Dicyanomethylene)-2-methyl-6-(julolidine-4-yl-vinyl)-4H-pyrane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran
Reactant of Route 2
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran
Reactant of Route 3
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran
Reactant of Route 4
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran
Reactant of Route 5
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran
Reactant of Route 6
4-(Dicyanomethylene)-2-methyl-6-(julolidin-4-ylvinyl)-4H-pyran

Citations

For This Compound
8
Citations
AP Green, KT Butler, AR Buckley - Applied Physics Letters, 2013 - pubs.aip.org
Solid state solvation is employed to reduce self-absorption, a key loss mechanism in Luminescent Solar Concentrator (LSC) devices. For an example materials system consisting of poly …
Number of citations: 14 pubs.aip.org
J Becker, M Čehovski, R Caspary, W Kowalsky… - Microelectronic …, 2017 - Elsevier
In this work, cost efficient hybrid polymer based Bragg grating ridge waveguide resonators were successfully fabricated by a cost-effective combined nanoimprint and photolithography …
Number of citations: 6 www.sciencedirect.com
M Okada, R Fujii, Y Haruyama, H Ono… - Applied Physics …, 2017 - iopscience.iop.org
Nanoimprinting can be used to fabricate various nanostructures on materials without etching processes. We previously demonstrated that the molecular orientation of a …
Number of citations: 1 iopscience.iop.org
W Chang, GM Akselrod, V Bulovic - ACS nano, 2015 - ACS Publications
Direct modification of exciton energy has been previously used to optimize the operation of organic optoelectronic devices. One demonstrated method for exciton energy modification is …
Number of citations: 9 pubs.acs.org
T Davidson‐Hall, Y Kajiyama… - Materials for Solid State …, 2017 - Wiley Online Library
This chapter introduces organic light emitting device (OLEDs) and organic electroluminescent materials. It highlights some of the most important classes and types of organic …
Number of citations: 3 onlinelibrary.wiley.com
K Datta, PB Deotare - Optical Materials Express, 2020 - opg.optica.org
In this work, we show controlled spatial and spectral modulation of local dielectric polarization in amorphous organic Alq_3: DCM host: guest medium. We use self-strained silicon-…
Number of citations: 2 opg.optica.org
A Camposeo¹, E Mele, L Persano¹… - … Platforms for Physical …, 2012 - books.google.com
Light emitting organic materials, such as conjugated polymers and low-molar-mass compounds, exhibit appealing characteristics for the realization of active optical devices, including …
Number of citations: 2 books.google.com
M Okada - Journal of Photopolymer Science and Technology, 2017 - jstage.jst.go.jp
Nanoimprint graphoepitaxy is a simple way of fabricating molecularly oriented nano/microstructures. This paper describes our studies of the mechanism of the nanoimprintgraphoepitaxy…
Number of citations: 2 www.jstage.jst.go.jp

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